Enhanced Lipophilicity (XLogP3) Differentiates Dual-Sulfonyl Derivative from Mono-Substituted Analog
The target compound's computed partition coefficient (XLogP3) is 1.6, which is 1.3 units higher than that of the core analog 3-methanesulfonyl-8-azabicyclo[3.2.1]octane (XLogP3 = 0.3) [1]. This difference, attributable to the additional hydrophobic 8-phenylmethanesulfonyl group, indicates a significantly enhanced ability to cross biological membranes. The magnitude of this shift can move a molecule from a suboptimal lipophilicity range into a more favorable one for target engagement, directly influencing the decision to purchase this specific, more advanced intermediate for lead optimization [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3-Methanesulfonyl-8-azabicyclo[3.2.1]octane (CAS 1447967-02-3): XLogP3 = 0.3 |
| Quantified Difference | Delta XLogP3 = +1.3 (a >5-fold increase in predicted lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary driver of a compound's ADME profile; procurement of this specific derivative ensures the incorporation of a substantial, quantifiable hydrophobicity shift that a simpler, cheaper building block cannot provide, for use in SAR studies.
- [1] PubChem. (2025). Compound Summary for CID 90591253. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1705921-72-7 View Source
- [2] PubChem. (2025). Compound Summary for CID 71778260. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1447967-02-3 View Source
